Azenosertib - 2376146-48-2

Azenosertib

Catalog Number: EVT-8350200
CAS Number: 2376146-48-2
Molecular Formula: C29H34N8O2
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azenosertib is an inhibitor of the tyrosine kinase Wee1 (Wee1-like protein kinase; Wee1A kinase; WEE1hu) with potential antineoplastic sensitizing activity. Although the exact mechanism of action by which this agent inhibits Wee1 has yet to be disclosed, upon administration of ZN-c3, this agent targets and inhibits Wee1. Inhibition of Wee1 promotes both premature mitosis and a prolonged mitotic arrest leading to cell death in susceptible tumor cells, such as p53-deficient or mutated human cancers that lack the G1 checkpoint, upon treatment with DNA-damaging chemotherapeutic agents. Unlike normal cells, most p53-deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53-deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect. Overexpression of Wee1 occurs in several cancer types and high expression of Wee1 is associated with poor outcomes. Wee1 phosphorylates Cdc2 in the Cdc2/cyclin B (CDK1/cyclin B) complex which blocks progression from G2 into mitosis; it negatively regulates the G2 checkpoint by disallowing entry into mitosis in response to DNA damage.
Overview

Azenosertib is a novel, selective, and orally bioavailable inhibitor of the WEE1 kinase, currently under investigation for its therapeutic potential in various cancers, particularly advanced solid tumors and hematologic malignancies. Developed by Zentalis Pharmaceuticals, Azenosertib is designed to target the DNA damage response pathway by inhibiting the WEE1 protein, which plays a crucial role in regulating cell cycle checkpoints. This inhibition allows for the progression of cells with damaged DNA, ultimately leading to increased genomic instability and cancer cell death .

Source

The compound was initially developed by Zentalis Pharmaceuticals, which continues to conduct extensive clinical trials to evaluate its efficacy and safety across multiple cancer types. The drug has been designated as an orphan drug in the United States, indicating its potential use for rare diseases, including osteosarcoma .

Classification

Azenosertib is classified as a small molecule drug and falls under several chemical classes, including amines, antineoplastics, cyclopentanes, piperazines, pyrazoles, pyridines, and pyrimidinones. Its mechanism of action involves the selective inhibition of the WEE1 protein kinase .

Synthesis Analysis

Methods

The synthesis of Azenosertib involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic pathways are proprietary to Zentalis Pharmaceuticals, it generally includes steps such as:

  1. Formation of key intermediates: Utilizing cyclization reactions to form the core structure.
  2. Functionalization: Introducing functional groups that enhance bioactivity and solubility.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Azenosertib has a molecular formula of C29H34N8O2C_{29}H_{34}N_{8}O_{2} and a molecular weight of approximately 526.645 g/mol. The structure features several key components:

  • A pyrazolo-pyrimidinone core
  • A cyclopenta[b]pyridine moiety
  • A piperazine substituent linked to a phenyl group

Data

The InChIKey for Azenosertib is OXTSYWDBUVRXFF-GDLZYMKVSA-N, which can be used for database searches related to its chemical properties .

Chemical Reactions Analysis

Reactions

Azenosertib primarily acts through its interaction with the WEE1 kinase. The inhibition of WEE1 leads to:

  • Disruption of cell cycle checkpoints: Specifically at G1-S and G2-M transitions.
  • Accumulation of DNA damage: Cells are unable to repair DNA effectively due to impaired checkpoint control, leading to mitotic catastrophe.

Technical Details

The compound's activity is characterized by its ability to induce apoptosis in cancer cells through mechanisms that involve increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and p53 activation .

Mechanism of Action

Azenosertib's mechanism involves selectively inhibiting WEE1 kinase activity. By doing so, it allows cells with damaged DNA to proceed through the cell cycle without adequate repair mechanisms in place:

  1. Inhibition of WEE1: This leads to unregulated activation of cyclin-dependent kinases (CDKs).
  2. Cell Cycle Progression: Cells enter mitosis with unrepaired DNA.
  3. Mitotic Catastrophe: The resulting genomic instability triggers cell death pathways.

This mechanism underlies its potential effectiveness when used alone or in combination with other therapies such as topoisomerase inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility characteristics are optimized for oral bioavailability.

Chemical Properties

  • Stability: Azenosertib shows stability under physiological conditions but may require specific storage conditions.
  • Reactivity: The compound's reactivity profile is tailored for interactions with WEE1 kinase specifically.

Relevant data suggest that Azenosertib has favorable pharmacokinetic properties that support its use as an oral therapeutic agent .

Applications

Azenosertib is being evaluated for its effectiveness in treating various cancers, including:

  • Ovarian cancer
  • Uterine serous carcinoma
  • Triple-negative breast cancer
  • Acute myeloid leukemia
  • Other solid tumors with high genomic instability

Clinical trials have shown promising results regarding its safety profile and anti-tumor activity, both as a monotherapy and in combination with other chemotherapeutic agents .

Molecular Mechanisms of Action and Target Modulation

WEE1 Kinase Inhibition and Cell Cycle Checkpoint Dysregulation

Azenosertib (ZN-c3) is a potent and selective small-molecule inhibitor of WEE1 kinase, a master regulator of cell cycle progression. WEE1 phosphorylates cyclin-dependent kinases CDK1 and CDK2 at tyrosine residue 15 (Tyr15), imposing a critical brake on cell cycle transitions. This phosphorylation prevents premature entry into mitosis (G2/M checkpoint) and regulates S-phase progression by controlling replication origin firing [7] [9]. By binding to WEE1's ATP-binding pocket, azenosertib ablates inhibitory phosphorylation of CDK1/2, forcing cells with DNA damage to bypass checkpoint controls. This mechanism is particularly detrimental to cancer cells, which often exhibit compromised G1/S checkpoints due to TP53 mutations, leaving them reliant on G2/M arrest for DNA repair [9] [4].

Azenosertib’s selectivity profile distinguishes it from earlier WEE1 inhibitors. Preclinical studies confirm minimal off-target activity against structurally related kinases like PKMYT1 or PLK1, which historically contributed to toxicity issues (e.g., bone marrow suppression) with first-generation inhibitors like adavosertib [7]. This selectivity enables more precise targeting of the WEE1-dependent checkpoint dysregulation.

Table 1: Key Functional Consequences of WEE1 Inhibition by Azenosertib

Cell Cycle PhaseWEE1 FunctionAzenosertib Effect
S PhaseSuppresses replication origin firing via CDK2-Tyr15 phosphorylationUnscheduled origin firing → replication stress
G2 PhaseBlocks CDK1/Cyclin B activation (G2/M checkpoint)Premature mitotic entry with unrepaired DNA

M PhaseIndirectly regulates mitotic progressionMitotic catastrophe → apoptosis

Induction of Replication Stress and Mitotic Catastrophe Pathways

Oncogenic drivers like KRAS mutations induce intrinsic replication stress (RS) by deregulating nucleotide metabolism and accelerating cell cycle progression. Azenosertib exacerbates this vulnerability by disrupting replication fork stability. By allowing unscheduled CDK2 activation, azenosertib promotes aberrant firing of replication origins, depleting nucleotide pools and generating excessive single-stranded DNA (ssDNA) gaps. This overwhelms the replication stress response machinery, leading to collapsed forks and double-strand breaks (DSBs) [1] [3] [9].

In KRASG12C-mutant models, azenosertib synergizes with KRAS inhibitors (sotorasib/adagrasib) to amplify RS. Preclinical data show:

  • >50% increase in γH2AX (DNA damage marker) in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) models
  • Synergistic tumor regression in KRASG12C inhibitor-resistant patient-derived xenografts [1] [3] [5]
  • Persistent RS biomarkers (e.g., phosphorylated RPA32) correlating with apoptosis induction [3]

Cells with RS bypass the G2/M checkpoint due to WEE1 inhibition and enter mitosis with unresolved DNA damage. This triggers mitotic catastrophe—a lethal process characterized by micronuclei formation, chromosome missegregation, and caspase activation [9] [4].

Table 2: Preclinical Evidence of Azenosertib-Induced Replication Stress Across Tumor Types

Tumor ModelCombination AgentSynergy MetricKey Biomarker Changes
NSCLC (H358)SotorasibCI = 0.3 (strong synergy)↑γH2AX, ↑cleaved caspase-3
PDAC (MIA PaCa-2)AdagrasibTumor regression >80%↑p-RPA32, ↓BRCA1 foci
CRC (SW837)Sotorasib>90% growth inhibition (3D spheroids)↑CHK1 phosphorylation, ↑aneuploidy

CI = Combination Index; CI <1 indicates synergy [1] [3] [5]

Modulation of CDK1/CDK2 Phosphorylation Dynamics

Azenosertib’s core mechanism involves deregulating CDK1/CDK2 activity by blocking their inhibitory phosphorylation. WEE1 phosphorylates CDK1 at Tyr15 and CDK2 at Tyr15, while the phosphatase CDC25 counteracts this inhibition. Azenosertib disrupts this balance, causing:

  • Premature CDK1/Cyclin B activation: Drives cells into mitosis before DNA repair completion [9]
  • Hyperactivation of CDK2: Promotes unscheduled firing of replication origins during S phase, exacerbating RS [9] [7]

This dual dysregulation creates a "CDK hyperactivation storm" that depletes replication resources. CDK2-driven origin firing consumes dNTPs and replication factors, while CDK1 activation forces mitotic entry with under-replicated DNA. Notably, cancer cells with CCNE1 amplification (Cyclin E1 overexpression) exhibit heightened sensitivity to this effect due to pre-existing CDK2 hyperactivity [9] [7].

Biochemical assays confirm azenosertib reduces CDK1-Tyr15 phosphorylation by >80% within 6 hours, correlating with mitotic aberrations (e.g., multipolar spindles) within 24 hours [9].

DNA Damage Response Pathway Interactions

Azenosertib intersects with DDR pathways through synthetic lethality and chemo/radiosensitization:

  • Synthetic Lethality with HR Deficiency: Homologous recombination (HR)-deficient cells (e.g., BRCA1/2-mutant) rely on WEE1-mediated fork stabilization. Azenosertib inhibits fork protection, leading to MUS81 endonuclease-mediated cleavage of stalled forks. This converts single-strand lesions into catastrophic DSBs in HR-deficient backgrounds [9] [4].

  • ATR/CHK1 Pathway Crosstalk: WEE1 operates downstream of the ATR-CHK1 axis. Azenosertib combined with ATR inhibitors (e.g., berzosertib) ablates compensatory G2/M arrest, increasing DNA damage burden. In TP53-mutant tumors, this combination forces cells into mitosis with unrepaired damage [2] [4].

  • Chemotherapy Potentiation: Azenosertib prevents chemotherapy-induced DNA damage repair by abrogating damage-induced cell cycle arrests. Gemcitabine and platinum agents increase RS, which azenosertib exacerbates by disabling the intra-S and G2/M checkpoints [4] [9].

Table 3: Azenosertib DDR Interaction Mechanisms and Predictive Biomarkers

DDR ContextInteraction MechanismPredictive Biomarkers
HR DeficiencyMUS81-mediated fork collapse; PARP inhibitor synergyBRCA1/2 mutations; RAD51 foci deficiency
Replication StressExhaustion of RPA/ATR-mediated fork protectionCyclin E1 overexpression; p53 loss; KRAS mutations

ATR/CHK1 InhibitionDual checkpoint ablation; mitotic catastropheHigh baseline p-CHK1; TP53 mutations

Properties

CAS Number

2376146-48-2

Product Name

Azenosertib

IUPAC Name

1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

Molecular Formula

C29H34N8O2

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1

InChI Key

OXTSYWDBUVRXFF-GDLZYMKVSA-N

SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.